

Application Notes and Protocols for BRD-4592 In Vitro Assays

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Compound of Interest		
Compound Name:	BRD-4592	
Cat. No.:	B15565536	Get Quote

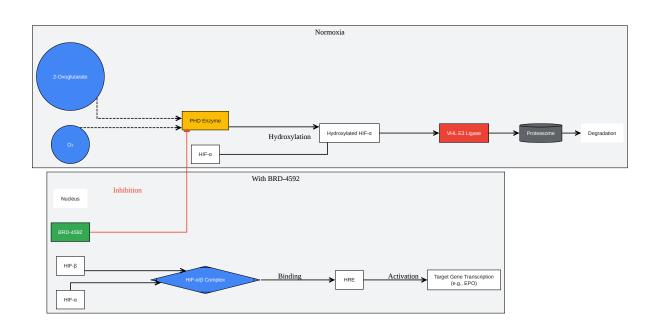
For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the in vitro evaluation of **BRD-4592** (also known as Roxadustat or FG-4592), a potent, orally bioavailable inhibitor of hypoxia-inducible factor (HIF) prolyl hydroxylase (PHD). The following sections detail the mechanism of action of **BRD-4592** and provide protocols for key in vitro assays to characterize its activity, including biochemical enzyme inhibition, cellular target engagement, and downstream functional effects.

Mechanism of Action: HIF-Prolyl Hydroxylase Inhibition

Under normoxic conditions, the alpha subunit of the transcription factor HIF (HIF- α) is hydroxylated by PHD enzymes. This post-translational modification is recognized by the von Hippel-Lindau (VHL) tumor suppressor protein, which is part of an E3 ubiquitin ligase complex that targets HIF- α for proteasomal degradation.[1][2] **BRD-4592** mimics 2-oxoglutarate, a key substrate for PHD enzymes, and acts as a competitive inhibitor.[2] By inhibiting PHD activity, **BRD-4592** prevents the hydroxylation and subsequent degradation of HIF- α , even in the presence of normal oxygen levels.[2] The stabilized HIF- α then translocates to the nucleus, dimerizes with HIF- β , and binds to hypoxia-response elements (HREs) in the promoter regions of target genes, leading to their transcriptional activation.[3][4] Key target genes include erythropoietin (EPO), which is crucial for red blood cell production, and genes involved in iron metabolism and transport.[5]





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Caption: Mechanism of action of BRD-4592.



Quantitative Data Summary

The following tables summarize key in vitro quantitative data for BRD-4592 (Roxadustat).

Table 1: Biochemical Inhibition of PHD2

Compound	Assay Method	IC50 (nM)	Reference
BRD-4592 (Roxadustat)	Antibody-based AlphaScreen	27	[6]

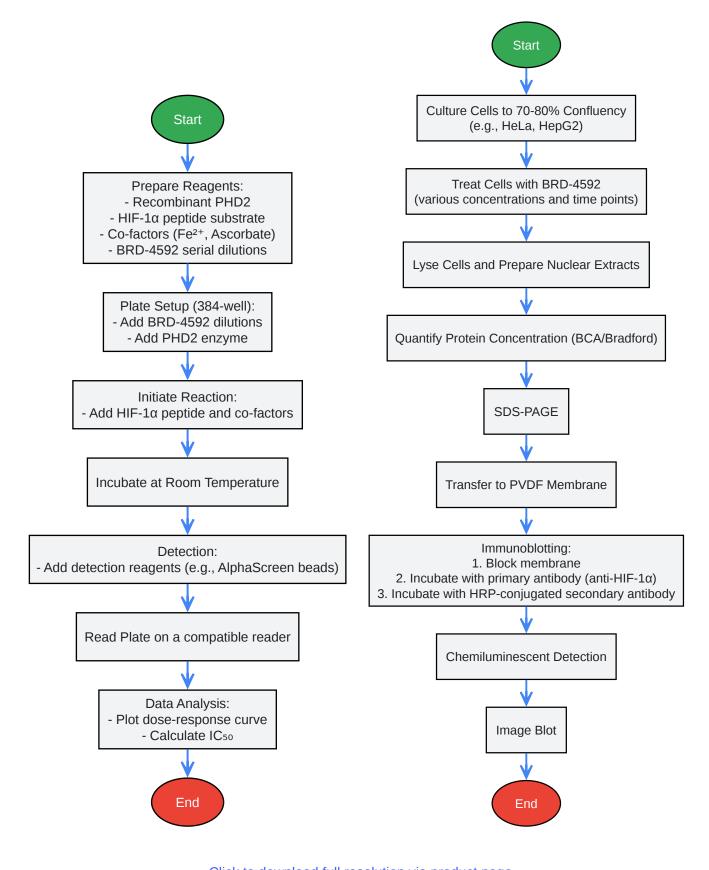
Table 2: Cellular Activity in HRE Reporter Gene Assays

Compound	Cell Line	Assay Duration	EC50 (μM)	Reference
BRD-4592 (Roxadustat)	HT1080	16 hours	5.1	[6]
BRD-4592 (Roxadustat)	C2C12	24 hours	Dose-dependent increase	[3]

Experimental Protocols Biochemical Assay: In Vitro PHD2 Inhibition

This protocol describes a method to determine the half-maximal inhibitory concentration (IC₅₀) of **BRD-4592** against the PHD2 enzyme.





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